Physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
Physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The pyridazine ring is a recognized pharmacophore present in numerous biologically active compounds, and its unique physicochemical properties, such as its high dipole moment and hydrogen bonding capacity, make it an attractive scaffold for the design of novel therapeutics.[1][2] The incorporation of a trifluoroethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule. The chlorine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[3] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, its synthesis, and its potential applications in drug development.
Compound Identification and Physical Properties
A summary of the key identifying information and physical properties for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is provided below. It is important to note that while some properties are reported from chemical suppliers, specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the peer-reviewed literature. Therefore, some values are estimated based on data from structurally related compounds.
| Property | Value | Source |
| CAS Number | 99366-83-3 | [4] |
| Molecular Formula | C₆H₄ClF₃N₂O | - |
| Molecular Weight | 212.56 g/mol | - |
| Appearance | Predicted to be a solid at room temperature. | [5] |
| Melting Point | Not reported. Structurally similar 3-chloro-6-methylpyridazine has a melting point of 58-62 °C.[6] | - |
| Boiling Point | Not reported. The related isomer, 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, has a reported boiling point of 268.6 ± 40.0 °C at 760 mmHg.[5] | - |
| Solubility | Not reported. Pyridazine derivatives generally show solubility in polar organic solvents.[6] | - |
Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
The most plausible synthetic route to 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. A common and well-established starting material for such a synthesis is 3,6-dichloropyridazine.[7]
Proposed Synthetic Pathway
The synthesis involves the reaction of 3,6-dichloropyridazine with 2,2,2-trifluoroethanol in the presence of a base. The alkoxide of 2,2,2-trifluoroethanol, generated in situ, acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring.
Caption: Proposed synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.
Experimental Protocol (General Procedure)
This protocol is a generalized procedure based on the synthesis of similar 3-chloro-6-alkoxypyridazines.[7] Optimization of reaction conditions may be necessary to achieve high yields.
Materials:
-
3,6-Dichloropyridazine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 2,2,2-trifluoroethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.
-
Add a solution of 3,6-dichloropyridazine in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.
Chemical Reactivity
The chemical reactivity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is primarily dictated by the presence of the chlorine atom on the electron-deficient pyridazine ring. This makes the compound susceptible to further nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position can be displaced by a variety of nucleophiles, providing a versatile platform for the synthesis of a wide range of 3,6-disubstituted pyridazine derivatives.[8]
Caption: Potential nucleophilic substitution reactions.
Cross-Coupling Reactions
The chloro-substituent also allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the 3-position of the pyridazine ring, further expanding the chemical space for drug discovery.[3]
Spectroscopic Properties (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. A quartet in the aliphatic region would correspond to the methylene protons of the trifluoroethoxy group, which are coupled to the three fluorine atoms.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 ppm | Doublet | 1H | Pyridazine-H |
| ~7.3-7.5 ppm | Doublet | 1H | Pyridazine-H |
| ~4.8-5.0 ppm | Quartet | 2H | -OCH₂CF₃ |
13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.
| Predicted Chemical Shift (δ) | Assignment |
| ~160-165 ppm | C-6 (attached to -OCH₂CF₃) |
| ~150-155 ppm | C-3 (attached to -Cl) |
| ~130-135 ppm | Aromatic CH |
| ~120-125 ppm | Aromatic CH |
| ~122 ppm (quartet) | -CF₃ |
| ~65 ppm (quartet) | -OCH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-O, C-F, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C and C=N stretching |
| ~1300-1100 | C-F stretching (strong) |
| ~1250-1000 | C-O stretching |
| ~800-600 | C-Cl stretching |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212 and 214 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group, the chlorine atom, and cleavage of the pyridazine ring.
Safety and Handling
Specific toxicity data for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine are not available. However, based on the safety data for structurally similar compounds like 3-Chloro-6-(trifluoromethyl)pyridazine, caution should be exercised when handling this compound.[9]
Predicted Hazards:
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly closed container in a cool, dry place.[5]
Applications in Drug Discovery
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a key feature in a number of approved drugs and clinical candidates.[1] The ability to functionalize the 3-position of this compound through nucleophilic substitution or cross-coupling reactions allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, substituted pyridazines have been investigated as kinase inhibitors, anti-cancer agents, and for their activity in the central nervous system.[6][8]
Conclusion
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a versatile chemical intermediate with significant potential in the field of drug discovery. While a comprehensive experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. Its synthesis from readily available starting materials and the reactivity of its chloro-substituent make it an attractive scaffold for the development of novel therapeutic agents. As with any chemical substance, appropriate safety precautions should be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the scientific community.
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3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine - MilliporeSigma. (URL: [Link])
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Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines | Organic Letters - ACS Publications - ACS.org. (URL: [Link])
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Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. (URL: [Link])
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Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (URL: [Link])
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3-Chloro-6-methylpyridazine - SpectraBase. (URL: [Link])
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3-chloro-6-(2-methoxyethoxy)pyridazine (C7H9ClN2O2) - PubChemLite. (URL: [Link])
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